AChE Inhibitory Activity: Class Benchmark for Unsubstituted Benzofuran Core
The closest publicly disclosed comparator, N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide (compound 3 in Chowdhury et al. 2021), exhibited hAChE IC50 = 61 μM and Aβ self-aggregation inhibition of 45.45% [1]. The target compound differs by a 3-cyano substituent on the pyridine ring, which is expected to alter electron density and hydrogen-bonding capacity. No direct enzymatic or cellular data for the target compound are publicly available, and this evidence is strictly a class-level inference. Researchers must treat the compound as an uncharacterized scaffold until direct comparative assays are performed.
| Evidence Dimension | hAChE inhibition (IC50) |
|---|---|
| Target Compound Data | Not publicly reported |
| Comparator Or Baseline | N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide (compound 3): IC50 = 61 μM |
| Quantified Difference | Unknown — direct comparison not available |
| Conditions | Recombinant human AChE, Ellman's method (Chowdhury et al. 2021) |
Why This Matters
Without target-specific IC50 data, procurement for AChE-focused programs is premature; users should pilot-test against the pyridin-2-yl analog to establish SAR.
- [1] Chowdhury, S. R., et al. Synthesis, biological evaluation and molecular modeling of benzofuran piperidine derivatives as Aβ antiaggregant. Eur. J. Med. Chem. 222, 113541 (2021). View Source
